

# Bisphenol P in Food Packaging: A Technical Guide

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## Compound of Interest

Compound Name: Bisphenol P

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## Introduction

Bisphenol P (BPP), chemically known as 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family, a group of chemicals widely used in the production of polycarbonate plastics and epoxy resins.<sup>[1]</sup> While Bisphenol A (BPA) has been the subject of extensive research and regulatory scrutiny due to its endocrine-disrupting properties, leading to its ban in food contact materials in regions like the European Union, the use and potential health implications of its analogues, including BPP, are of growing scientific interest.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the current scientific knowledge on BPP, with a focus on its relevance to food packaging materials.

## Chemical Structure and Properties of Bisphenol P

BPP is a structural analogue of BPA. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C <sub>24</sub> H <sub>26</sub> O <sub>2</sub>	[1]
Molecular Weight	346.46 g/mol	[1]
CAS Number	2167-51-3	[1]
Appearance	White crystalline powder	
IUPAC Name	4,4'-(1,4-Phenylenediisopropylidene)bis phenol	[1]

## Synthesis of Bisphenol P

The synthesis of bisphenols like BPP generally follows the principle of acid-catalyzed condensation of a phenol with a ketone or an aldehyde.[4][5] While a specific detailed protocol for the industrial-scale synthesis of BPP is not readily available in public literature, the general laboratory-scale synthesis would involve the reaction of phenol with 1,4-diacetylbenzene in the presence of a strong acid catalyst. The reaction progress can be monitored by techniques like thin-layer chromatography, and the final product can be purified by recrystallization.

## Use of Bisphenol P in Food Packaging Materials

BPP may be used as a monomer in the production of certain types of polycarbonates and epoxy resins, which are utilized in various food contact materials.[1] These materials can be found in the lining of food and beverage cans to prevent corrosion and in the manufacturing of some plastic food containers. The presence of BPP in these materials raises concerns about its potential to migrate into foodstuffs.

## Migration of Bisphenol P from Food Packaging

The migration of chemical substances from food contact materials into food is a critical aspect of food safety assessment. Factors such as the type of food, temperature, and contact time can influence the extent of migration.[6][7]

### Quantitative Data on Bisphenol P Migration

Currently, there is a significant lack of publicly available quantitative data specifically on the migration of Bisphenol P from food packaging materials into food or food simulants. A study analyzing 16 bisphenol analogues in 22 canned food and beverage samples from the Swiss and EU markets did not detect BPP in any of the samples.[\[1\]](#)[\[8\]](#) This absence of data highlights a critical knowledge gap and an area requiring further research.

For context, the specific migration limit (SML) for BPA in the EU was set at 0.05 mg/kg of food before its use was banned in most food contact materials.[\[2\]](#)[\[6\]](#) No specific migration limit for BPP has been established by major regulatory bodies such as the European Food Safety Authority (EFSA) or the U.S. Food and Drug Administration (FDA).

## Toxicological Profile of Bisphenol P

The toxicological effects of BPP are an area of active research, with studies suggesting it may share some of the endocrine-disrupting properties of other bisphenols.

### Endocrine Disrupting Effects

Bisphenols are known to interfere with the endocrine system, primarily by interacting with hormone receptors.[\[9\]](#)[\[10\]](#)

- **Thyroid Hormone System:** BPP has been shown to exhibit endocrine-disrupting potential by binding to thyroid hormone receptors and causing alterations in the levels of thyroid-stimulating hormone (TSH),  $T_3$ , and  $T_4$ .[\[10\]](#)[\[11\]](#) Bisphenols can act as antagonists to thyroid hormone receptors, inhibiting the transcription of thyroid hormone-responsive genes.[\[10\]](#)
- **Estrogen and Androgen Systems:** While the interaction of many bisphenols with estrogen receptors (ER) and androgen receptors (AR) has been studied, specific data on the binding affinity and activity of BPP at these receptors are limited. Generally, bisphenols can act as agonists or antagonists of ERs and have been shown to exhibit antiandrogenic activity by inhibiting AR function.[\[12\]](#)[\[13\]](#)[\[14\]](#)

### In Vivo Toxicity Studies

A study in rats evaluated the multi-organ toxicity of BPP. The findings indicated that BPP has the potential to induce oxidative stress and alter the histomorphological architecture of different organs, suggesting it is as deleterious as BPA.

Organ	Observed Effects of BPP Exposure in Rats
Liver	Nuclei distortion, excessive necrosis of hepatocytes, nuclei shrinkage, pyknosis of cells with disrupted cell structure, cellular congestion, and degeneration of hepatocytes.
Kidney, Heart, Lung	Varying histopathological changes.

## Experimental Protocols

Accurate detection and quantification of BPP in food packaging materials are essential for risk assessment. The primary analytical techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[\[8\]](#)[\[15\]](#)

## Sample Preparation: QuEChERS Extraction for BPP in Canned Foods

This protocol is adapted from a method for the simultaneous quantification of 16 bisphenol analogues in food matrices.[\[1\]](#)[\[8\]](#)

Materials:

- Acetonitrile (ACN)
- Water (H<sub>2</sub>O)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing MgSO<sub>4</sub> and primary secondary amine (PSA) sorbent.

Procedure:

- Homogenize 10 g of the food sample.

- Add 10 mL of ACN to the homogenized sample in a 50 mL centrifuge tube.
- Vortex vigorously for 1 minute.
- Add the QuEChERS salt packet (containing  $\text{MgSO}_4$  and  $\text{NaCl}$ ) and vortex for another minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the ACN supernatant and transfer it to a d-SPE tube.
- Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
- The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

## Analytical Method: GC-MS for BPP Analysis

### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- A suitable capillary column (e.g., DB-5ms).

Derivatization: Due to the polarity of bisphenols, derivatization is often required for GC-MS analysis to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

### Procedure:

- Evaporate a portion of the final extract from the sample preparation step to dryness under a gentle stream of nitrogen.
- Add the derivatizing agent (e.g., BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine).
- Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
- Inject an aliquot of the derivatized sample into the GC-MS system.

### GC-MS Parameters (Example):

- Injector Temperature: 280°C
- Oven Program: Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 minutes.
- Transfer Line Temperature: 290°C
- Ion Source Temperature: 230°C
- Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for the derivatized BPP.

Validation Parameters: Method validation is crucial for ensuring the reliability of the results. Key parameters to be assessed include:

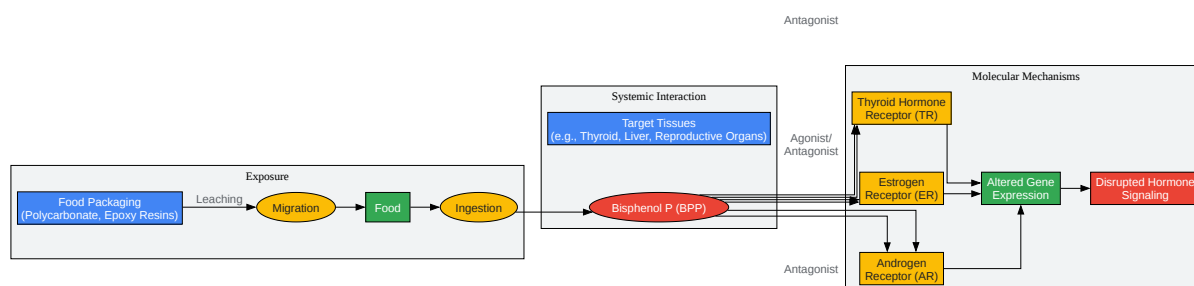
- Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
- Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
- Linearity: The range over which the instrument response is proportional to the analyte concentration.
- Recovery: The percentage of the analyte that is recovered through the entire analytical process.
- Precision: The closeness of repeated measurements.

Parameter	Example Value for a Multi-Bisphenol Method
LOD	0.23 to 2.70 µg/kg paper
LOQ	0.78 to 9.10 µg/kg paper
Linearity (R <sup>2</sup> )	> 0.9965
Reproducibility (RSD%)	< 16.6%
Repeatability (RSD%)	< 19.8%

(Note: These values are from a study on various bisphenols in paper and are provided for illustrative purposes. Specific validation for BPP in the matrix of interest is required.)<sup>[15]</sup>

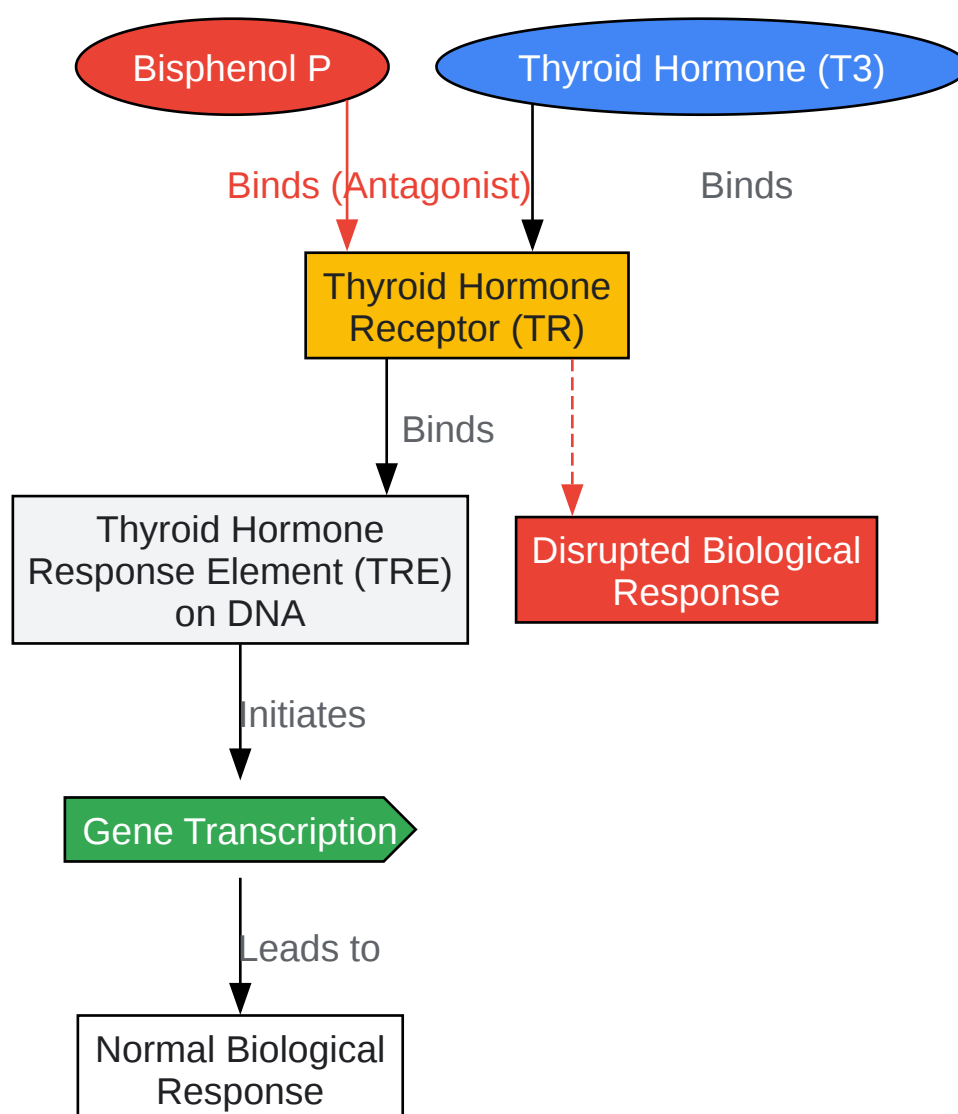
## Signaling Pathways and Logical Relationships

The endocrine-disrupting effects of BPP are mediated through its interaction with various nuclear receptors and signaling pathways.



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Caption: Logical workflow from BPP exposure via food packaging to potential endocrine disruption.



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Caption: Disruption of thyroid hormone signaling by Bisphenol P.

## Regulatory Status

The regulatory landscape for bisphenols is evolving. In the European Union, a comprehensive ban on BPA in food contact materials has been implemented.<sup>[2][3]</sup> However, specific regulations for BPP as a food contact substance are not clearly defined by major regulatory bodies like EFSA and the FDA. The lack of a specific migration limit for BPP means that its use falls under the general safety requirements for food contact materials, which state that materials shall not transfer their constituents to food in quantities that could endanger human health.



## Conclusion and Future Perspectives

Bisphenol P is a structural analogue of BPA with documented toxicological effects, including endocrine disruption. While analytical methods for its detection exist, there is a significant lack of data on its migration from food packaging materials. This data gap is a major hurdle in conducting a thorough risk assessment of human exposure to BPP through diet. Further research is urgently needed to:

- Quantify the migration of BPP from various food contact materials under different conditions.
- Establish a specific migration limit for BPP based on comprehensive toxicological data.
- Further elucidate the specific mechanisms of its endocrine-disrupting activity.
- Develop and validate standardized and robust analytical methods for routine monitoring of BPP in food and packaging.

For researchers, scientists, and drug development professionals, understanding the potential impact of environmental contaminants like BPP is crucial for assessing their influence on human health and disease pathways. The structural similarity of BPP to other endocrine-active compounds warrants a precautionary approach and further investigation into its potential role in hormone-related health outcomes.

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